molecular formula C12H11NO4S B8039529 2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid

2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid

Cat. No.: B8039529
M. Wt: 265.29 g/mol
InChI Key: VJSGSJKRHJRJFZ-UHFFFAOYSA-N
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Description

2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid is an organic compound that belongs to the class of benzenesulfonic acids. This compound is characterized by the presence of an amino group at the 2-position and a hydroxyphenyl group at the 5-position on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid typically involves the sulfonation of 4-hydroxyaniline followed by the introduction of the amino group. One common method involves the reaction of 4-hydroxyaniline with sulfuric acid to form the sulfonic acid derivative. This intermediate is then subjected to nitration, followed by reduction to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amino-substituted benzenesulfonic acids, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-aminophenyl)amino benzenesulfonic acid
  • 5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid

Comparison

Compared to similar compounds, 2-Amino-5-(4-hydroxyphenyl)benzenesulfonic acid is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-5-(4-hydroxyphenyl)benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c13-11-6-3-9(7-12(11)18(15,16)17)8-1-4-10(14)5-2-8/h1-7,14H,13H2,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSGSJKRHJRJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)S(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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